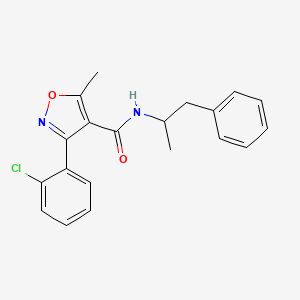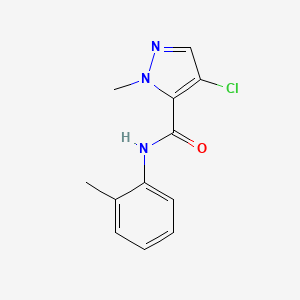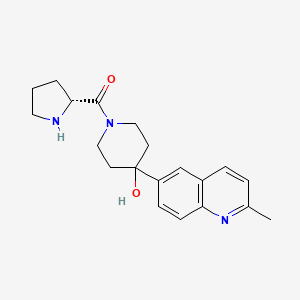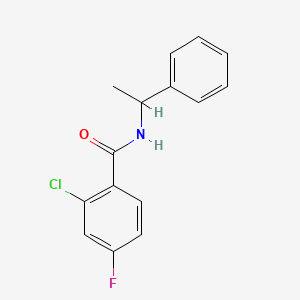![molecular formula C22H25N3OS B5402769 1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5402769.png)
1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPTP and has been found to have several unique properties that make it a valuable tool for researchers in various fields.
作用機序
MPTP exerts its effects by inhibiting mitochondrial complex I, which leads to the generation of reactive oxygen species and the selective destruction of dopaminergic neurons in the brain. This mechanism of action has been extensively studied and has helped researchers to develop new treatments for Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has several biochemical and physiological effects that make it a valuable tool for scientific research. These effects include:
1. Selective destruction of dopaminergic neurons in the brain
2. Inhibition of mitochondrial complex I
3. Generation of reactive oxygen species
4. Anti-cancer properties
実験室実験の利点と制限
MPTP has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective destruction of dopaminergic neurons in the brain
2. Inhibition of mitochondrial complex I
3. Generation of reactive oxygen species
4. Anti-cancer properties
Some of the limitations of MPTP for lab experiments include:
1. Potentially toxic effects on cells and tissues
2. Limited solubility in water
3. Need for specialized equipment and expertise to handle and use MPTP safely
将来の方向性
There are several future directions for research on MPTP. Some of these include:
1. Development of new treatments for Parkinson's disease using MPTP as a tool for drug discovery
2. Further investigation of the anti-cancer properties of MPTP
3. Development of new animal models of neurodegenerative diseases using MPTP
4. Investigation of the potential use of MPTP in other areas of scientific research, such as drug metabolism and toxicology.
合成法
The synthesis of MPTP involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-(2-methylphenyl)-1,3-thiazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure MPTP.
科学的研究の応用
MPTP has been extensively studied for its potential applications in scientific research. It has been found to have several unique properties that make it a valuable tool for researchers in various fields. Some of the applications of MPTP in scientific research include:
1. Neurodegenerative diseases: MPTP has been found to be a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. This property has been used to create animal models of Parkinson's disease, which has helped researchers to study the disease and develop new treatments.
2. Drug discovery: MPTP has been used as a tool to screen potential drugs for the treatment of various diseases. Its unique properties make it a valuable tool for identifying new drug targets and developing new drugs.
3. Cancer research: MPTP has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
特性
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-(2-methylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-17-7-3-4-8-19(17)22-23-18(16-27-22)15-24-11-13-25(14-12-24)20-9-5-6-10-21(20)26-2/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGLQPNWJHYGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5402693.png)
![3-isopropyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]isoxazole-5-carboxamide](/img/structure/B5402701.png)
![1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5402716.png)
![benzyl N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glycinate](/img/structure/B5402728.png)

![3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5402734.png)
![1'-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402746.png)

![N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5402751.png)
![1'-[(5-methylpyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402762.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5402777.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5402786.png)

